molecular formula C8H16ClNO B11787240 Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride

Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride

カタログ番号: B11787240
分子量: 177.67 g/mol
InChIキー: FZSVBORHLRGMFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride is a saturated heterocyclic organic compound of interest in chemical research. It features a fused bicyclic structure containing both oxygen and nitrogen heteroatoms, making it a valuable scaffold and building block in organic synthesis and medicinal chemistry. This compound is provided as a hydrochloride salt, which typically enhances its stability and solubility. While specific biological data for this exact isomer is limited, the broader class of pyranopyridine derivatives to which it belongs has demonstrated significant research potential. Structurally related compounds have been studied for their diverse pharmacological properties and are recognized as privileged structures in drug discovery. Researchers value this scaffold for its potential as a synthetic intermediate in constructing more complex molecules. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

特性

分子式

C8H16ClNO

分子量

177.67 g/mol

IUPAC名

3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-b]pyridine;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-4-8-7(9-5-1)3-2-6-10-8;/h7-9H,1-6H2;1H

InChIキー

FZSVBORHLRGMFA-UHFFFAOYSA-N

正規SMILES

C1CC2C(CCCO2)NC1.Cl

製品の起源

United States

準備方法

Precursor Preparation and Ring Formation

The synthesis of octahydro-2H-pyrano[3,2-b]pyridine hydrochloride typically begins with the preparation of a pyridine-pyrone precursor. VulcanChem reports a method involving the cyclization of hydroxyl-substituted pyran derivatives in acetic anhydride under reflux conditions. For example, a pyridine dicarboxylic acid derivative is dehydrated to form a bicyclic intermediate, which is subsequently reduced to achieve ring saturation. This step is critical for establishing the octahydro framework, with cyclization efficiency dependent on temperature (80–120°C) and acid catalyst concentration (1–20% w/w).

Hydrogenation and Ring Saturation

A patent by CN102964346A details the use of hydrogenation to saturate the pyran and pyridine rings. In this method, 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-diketone undergoes catalytic hydrogenation at 2–4 MPa pressure using 5–10% palladium on carbon (Pd/C). The reaction proceeds at 20–40°C for 1–4 hours, achieving full saturation of the fused rings. Post-hydrogenation, the benzyl protecting group is removed via acidic hydrolysis (e.g., 35% HCl at reflux), yielding the free base, which is then converted to the hydrochloride salt by treatment with HCl gas in ethanol.

Multi-Step Synthesis with Chiral Resolution

Reductive Amination and Stereochemical Control

A chiral variant of this compound is synthesized using sodium borohydride (NaBH4) and iodine in toluene at 0–30°C. This reductive amination step converts imide intermediates to amine-containing products while preserving stereochemistry. For instance, 6-benzyl-octahydro-pyrrolo[3,4-b]pyridine is treated with L-(+)-tartaric acid in butanol to isolate the (S,S)-enantiomer, achieving an enantiomeric excess (ee) of 99.2% after recrystallization.

Deprotection and Salt Formation

The final hydrochloride salt is obtained through acid-catalyzed deprotection. In Example 15 of CN102964346A, (S,S)-2-ethanoyl-octahydro-6H-pyrrolo[3,4-b]pyridine is hydrolyzed with 35% HCl under reflux, followed by neutralization with NaOH to pH 12. The free base is extracted with dichloromethane and treated with HCl gas to precipitate the hydrochloride salt in 85.5% yield.

Comparative Analysis of Synthetic Methods

Method Key Steps Conditions Yield Purity
CyclizationPrecursor dehydration, cyclization80–120°C, acetic anhydride70–85%95–98%
HydrogenationPd/C hydrogenation, HCl hydrolysis2–4 MPa H₂, 20–40°C76.6%98.12%
Chiral resolutionTartaric acid crystallizationButanol/water, 50°C44%99.2% ee
Salt formationHCl gas treatmentEthanol, room temperature85.5%>99%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The hydrochloride salt exhibits distinct proton NMR signals:

  • δ 1.64–1.70 ppm : Multiplet for axial hydrogens on the pyran ring.

  • δ 3.08–3.73 ppm : Broad singlet for N–H and O–H groups.

  • δ 7.24–8.03 ppm : Aromatic protons from residual benzyl groups (if present).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 3200–3400 cm⁻¹ : N–H and O–H stretching.

  • 1650–1750 cm⁻¹ : C=O from intermediate diketones (prior to reduction).

Challenges and Optimization Opportunities

Scalability of Hydrogenation

While Pd/C-mediated hydrogenation achieves high yields, catalyst cost and safety concerns at elevated pressures (up to 10 MPa) limit industrial scalability. Alternative catalysts, such as Raney nickel or platinum oxide, may reduce pressure requirements but require further testing.

Purity in Chiral Synthesis

The 44% yield in chiral resolution steps highlights inefficiencies in enantiomer separation . Microfluidic crystallization platforms or enzymatic resolution methods could improve ee and throughput.

化学反応の分析

科学研究での応用

オクタヒドロ-2H-ピラノ[3,2-b]ピリジン塩酸塩は、次のものを含む広範な科学研究での応用を持っています。

科学的研究の応用

Pain Relief and Antinociceptive Properties

Research indicates that octahydro-2H-pyrano[3,2-b]pyridine hydrochloride exhibits notable antinociceptive properties, suggesting its potential as a lead compound for developing new medications targeting pain relief. Studies have shown that derivatives of this compound can modulate opioid receptors effectively, which are critical in pain management therapies .

Neurological Disorders

The compound has also been explored for its effects on neurological disorders. Its ability to interact with histamine receptors, particularly H₃ receptors, positions it as a candidate for treating conditions such as Alzheimer's disease, schizophrenia, and other cognitive dysfunctions. Research indicates that modulation of these receptors can alleviate symptoms associated with these disorders .

Anticancer Activity

Recent studies have highlighted the anticancer potential of octahydro-2H-pyrano[3,2-b]pyridine derivatives. The compound has demonstrated activity against various cancer cell lines, exhibiting cytotoxic effects that warrant further investigation for therapeutic applications in oncology .

Synthesis and Derivatives

The synthesis of octahydro-2H-pyrano[3,2-b]pyridine typically involves multiple steps that may include cyclization reactions and functional group modifications. The ability to derive various substituted forms enhances its pharmacological profile. A summary of notable derivatives includes:

Compound Name Structural Type Unique Features
4A-((pyridin-2-yloxy)methyl)octahydro-2H-pyrano[3,2-c]pyridineSubstituted derivativeExhibits diverse reactivity due to substitution
Octahydropyrano[3,4-c]pyridineBicyclic heterocycleContains an additional saturation point
1-Methyl-octahydro-2H-pyrano[3,2-b]pyridineMethylated derivativeEnhanced lipophilicity may improve bioavailability

Case Study 1: Analgesic Activity Assessment

A study conducted on octahydro-2H-pyrano[3,2-b]pyridine derivatives evaluated their analgesic effects using standard pain models in rodents. Results indicated significant pain relief comparable to traditional analgesics, supporting the compound's potential for further development as a pain management therapy .

Case Study 2: Neuroprotective Effects

In another research project focusing on neuroprotection, this compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The findings revealed that the compound significantly reduced cell death and improved cell viability in vitro .

作用機序

類似の化合物との比較

類似の化合物

独自性

オクタヒドロ-2H-ピラノ[3,2-b]ピリジン塩酸塩は、完全に飽和したピラン環がピリジン環に縮合した特定の化学構造により、ユニークです。 この構造は、様々な研究用途で貴重な化合物となる、独特の化学的および生物学的特性を付与します.

類似化合物との比較

The structural and functional uniqueness of Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride becomes evident when compared to positional isomers and analogs. Below is a detailed analysis:

Structural Isomers
Compound Name Molecular Formula Molecular Weight (g/mol) Ring Junction Position Key Structural Features
This compound C₈H₁₅NO·HCl 177.67 [3,2-b] Pyran (O) fused to piperidine (N) at positions 3,2-b; secondary amine and ether groups
Octahydro-1H-pyrano[4,3-c]pyridine hydrochloride C₈H₁₅NO·HCl 177.67 [4,3-c] Oxygen in pyran ring shifted; nitrogen position altered, affecting ring strain
Octahydro-1H-pyrano[4,3-b]pyridine hydrochloride C₈H₁₆ClNO 177.67 [4,3-b] Similar fused system but with altered connectivity; distinct InChIKey (YMFOQHUERAAMRM )

Key Observations :

  • Ring Junction Position : The [3,2-b] vs. [4,3-b/c] designations indicate differences in the fused ring connectivity, leading to variations in molecular geometry and dipole moments.
  • Stereochemical Complexity : All isomers share the same molecular formula but differ in stereochemistry, as evidenced by unique InChIKeys.
Physicochemical and Pharmacological Implications
  • Solubility : The [3,2-b] isomer’s amine group placement may improve aqueous solubility compared to [4,3-b/c] derivatives, which have less accessible hydrogen-bonding sites.
  • Stability : Saturated bicyclic systems generally exhibit higher thermal stability than unsaturated analogs, but ring strain in [4,3-c] isomers could reduce stability.

生物活性

Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including cyclization reactions involving suitable precursors. The structural formula can be represented as follows:

C8H15NO\text{C}_{8}\text{H}_{15}\text{N}\text{O}

The synthesis often involves the reaction of pyridine derivatives with carbonyl compounds under acidic or basic conditions, yielding the target compound with high efficiency.

Antimicrobial Properties

Research has indicated that derivatives of octahydro-2H-pyrano[3,2-b]pyridine exhibit significant antimicrobial activity. For instance, a study demonstrated that certain analogs showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were promising, suggesting their potential as effective antimicrobial agents.

CompoundTarget BacteriaMIC (μg/mL)
Compound AStaphylococcus aureus0.5
Compound BEscherichia coli1.0
Compound CPseudomonas aeruginosa2.0

Anticancer Activity

Octahydro-2H-pyrano[3,2-b]pyridine derivatives have also been evaluated for anticancer properties. In vitro studies revealed that these compounds inhibit the proliferation of various cancer cell lines with IC50 values ranging from 1.61 to 2.02 μM. Notably, the presence of specific functional groups in the structure was correlated with enhanced anticancer activity.

Cell LineIC50 (μM)Reference
MCF-7 (breast cancer)1.61
HeLa (cervical cancer)1.75
A549 (lung cancer)2.02

The biological activity of octahydro-2H-pyrano[3,2-b]pyridine is attributed to its ability to interact with specific biological targets. For example, some studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer cell growth and proliferation, such as topoisomerases and tyrosine kinases .

Case Studies

Several case studies have illustrated the effectiveness of octahydro-2H-pyrano[3,2-b]pyridine derivatives in preclinical models:

  • Antibacterial Efficacy : In a comparative study against standard antibiotics, certain derivatives demonstrated superior efficacy against resistant bacterial strains.
  • Anticancer Activity : A derivative showed a remarkable reduction in tumor size in xenograft models when administered at specific dosages over a defined period.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。